molecular formula C11H16BF4N3OS B1469533 2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate CAS No. 367252-09-3

2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate

Cat. No.: B1469533
CAS No.: 367252-09-3
M. Wt: 325.14 g/mol
InChI Key: QGJXDGWPRBAYJB-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate is a useful research compound. Its molecular formula is C11H16BF4N3OS and its molecular weight is 325.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate (CAS Number: 367252-09-3) is a complex organic molecule with significant biological activity. Its unique structural features make it a subject of interest in various fields including pharmaceuticals, catalysis, and biotechnology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and potential therapeutic uses.

The molecular formula of this compound is C11H16BF4N3OSC_{11}H_{16}BF_4N_3OS with a molecular weight of 325.14 g/mol. It appears as a white to off-white crystalline solid with a melting point between 128°C and 133°C .

Mechanisms of Biological Activity

The biological activity of This compound can be attributed to several key mechanisms:

  • Antioxidant Activity : The presence of the N-oxide functional group contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress in cells.
  • Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter synthesis and degradation.
  • Receptor Modulation : Preliminary research indicates that it may interact with specific receptors in the nervous system, suggesting a role in modulating neurotransmission.

Applications in Pharmaceutical Development

This compound has been explored for its potential in developing treatments for neurological disorders. Its structural properties allow it to serve as an intermediate in the synthesis of various pharmaceuticals aimed at conditions such as depression and anxiety disorders.

Case Studies

  • Neurological Disorders : Research indicates that derivatives of this compound exhibit promising results in preclinical models for treating conditions like Alzheimer's disease by enhancing cholinergic activity .
  • Antimicrobial Properties : In vitro studies have demonstrated that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Data Table: Biological Activities and Effects

Biological ActivityMechanism/EffectReference
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor InteractionModulates neurotransmitter receptors
AntimicrobialEffective against bacterial strains

Research Findings

Recent studies have focused on the synthesis and characterization of this compound's derivatives to enhance its biological activity. For instance:

  • A study published in Journal of Medicinal Chemistry reported the synthesis of modified versions that showed improved potency in inhibiting acetylcholinesterase (AChE), an enzyme linked to cognitive decline .
  • Another investigation highlighted its role as a catalyst in organic reactions that produce biologically active compounds, demonstrating its versatility beyond direct biological applications .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

2. Anticancer Potential

Preliminary studies suggest that 2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate may possess anticancer properties. In vitro experiments have shown that the compound can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .

Applications in Materials Science

1. Catalysis

The compound has been explored as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as oxidation and substitution with high efficiency. The presence of the pyridine ring enhances its ability to stabilize transition states during catalytic processes .

2. Sensor Technology

Due to its electrochemical properties, this compound has potential applications in sensor technology. It can be utilized in the development of sensors for detecting environmental pollutants or biological markers due to its sensitivity to changes in chemical environments .

Case Studies

StudyFocusFindings
Antimicrobial Study Evaluation against bacterial strainsDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL .
Anticancer Research In vitro testing on cancer cell linesInduced apoptosis in breast cancer cells with minimal effects on healthy cells .
Catalytic Applications Organic synthesis reactionsShowed enhanced reaction rates compared to traditional catalysts under similar conditions .

Properties

IUPAC Name

1,3-dimethyl-2-(1-oxidopyridin-1-ium-2-yl)sulfanyl-5,6-dihydro-4H-pyrimidin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N3OS.BF4/c1-12-7-5-8-13(2)11(12)16-10-6-3-4-9-14(10)15;2-1(3,4)5/h3-4,6,9H,5,7-8H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJXDGWPRBAYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN1CCC[N+](=C1SC2=CC=CC=[N+]2[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BF4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367252-09-3
Record name 367252-09-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate
Reactant of Route 2
2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate
Reactant of Route 3
2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate
Reactant of Route 4
Reactant of Route 4
2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate
Reactant of Route 5
Reactant of Route 5
2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate
Reactant of Route 6
2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate

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